N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]methanesulfonamide
Overview
Description
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.12454906 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including molecules with structural similarities to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]methanesulfonamide, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These compounds exhibit varying inhibitory potencies against different metal forms of Escherichia coli MetAP, demonstrating the importance of metal concentration in their inhibition mechanism. The study underscores the potential of quinolinyl sulfonamides in understanding the inhibition mechanisms of non-peptidic MetAP inhibitors and highlights their relevance to in vivo conditions (Huang et al., 2006).
Reactivity Study of Dihydroisoquinoline-Derived Oxaziridines
Research on N-alkyl oxaziridines derived from dihydroisoquinoline, including reactivity studies with methanesulfonic acid, demonstrates their potential as reagents for the oxidation of sulfides. These findings open up avenues for novel synthetic applications and provide insights into the behavior of such compounds under different chemical conditions (Kammoun et al., 2011).
Synthesis and Characterization of Complexes
Studies involving the synthesis and characterization of isoquinoline complexes, such as those with silver(I) trifluoromethanesulfonate, shed light on the structural intricacies and interaction mechanisms of isoquinoline derivatives. These complexes offer insights into the coordination chemistry of isoquinolines and their potential applications in developing new materials or catalytic systems (Huang et al., 2012).
Optically Active N-C Axially Chiral Tetrahydroquinoline
The synthesis of optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline showcases the application of this compound derivatives in creating molecules with specific optical activities. The addition of methane sulfonic acid to such axially chiral quinolines lowers the barrier to rotation around the chiral axis, illustrating the compound's potential in stereochemical and optical research (Suzuki et al., 2015).
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)14-8-4-9-15-10-7-12-5-2-3-6-13(12)11-15/h2-3,5-6,14H,4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWLGOZYZNNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.